molecular formula C5H8N2O2 B1276933 2-cyano-N-(2-hydroxyethyl)acetamide CAS No. 15029-40-0

2-cyano-N-(2-hydroxyethyl)acetamide

Cat. No. B1276933
Key on ui cas rn: 15029-40-0
M. Wt: 128.13 g/mol
InChI Key: JBFRGXRQXZOZTA-UHFFFAOYSA-N
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Patent
US07820707B2

Procedure details

To a solution of ethyl 2-cyanoacetate (10 g, 9.41 mL, 88 mmol) in EtOH (100 mL) was added 2-aminoethanol (5.40 g, 5.34 mL, 88 mmol). The mixture was refluxed for 4 h before concentration in vacuo. The mixture was purified on a 100 g Silica column eluting with 0-10% MeOH/DCM. Desired fractions were collected and concentrated to yield the desired product as a brown oil (10.2 g, 79.7 mmol, 90%). The sample was used directly in the next step without any further purification.
Quantity
9.41 mL
Type
reactant
Reaction Step One
Quantity
5.34 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]([O:6]CC)=O)#[N:2].[NH2:9][CH2:10][CH2:11][OH:12]>CCO>[C:1]([CH2:3][C:4]([NH:9][CH2:10][CH2:11][OH:12])=[O:6])#[N:2]

Inputs

Step One
Name
Quantity
9.41 mL
Type
reactant
Smiles
C(#N)CC(=O)OCC
Name
Quantity
5.34 mL
Type
reactant
Smiles
NCCO
Name
Quantity
100 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 4 h before concentration in vacuo
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The mixture was purified on a 100 g Silica column
WASH
Type
WASH
Details
eluting with 0-10% MeOH/DCM
CUSTOM
Type
CUSTOM
Details
Desired fractions were collected
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(#N)CC(=O)NCCO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 79.7 mmol
AMOUNT: MASS 10.2 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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